2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol
Description
2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol is a brominated aromatic alcohol characterized by a phenyl ring substituted with a bromine atom at the ortho position (C2) and a methoxy group at the para position (C4). The aliphatic chain consists of a propan-1-ol backbone with a methyl group at the C2 position, making it a primary alcohol. This structure imparts unique steric and electronic properties: the bromine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system, while the bulky methyl group adjacent to the alcohol may influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,7-13)9-5-4-8(14-3)6-10(9)12/h4-6,13H,7H2,1-3H3 |
InChI Key |
LXTPOQHUAPDNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This reaction yields 2-Bromo-4’-methoxyacetophenone, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one, while reduction could produce 2-(4-methoxyphenyl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target’s 2-bromo-4-methoxy substitution contrasts with analogs featuring bromine at C4 or C5.
- Alcohol Type : Primary alcohols (target and ) exhibit stronger hydrogen-bonding capacity than secondary alcohols (), affecting solubility and crystallization behavior.
Biological Activity
The compound 2-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-ol is a notable member of the class of organic compounds characterized by the presence of a bromine atom and methoxy groups on an aromatic ring, alongside an alcohol functional group. Its unique structure suggests potential biological activities, which have been explored in various studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from recent research.
Molecular Characteristics
- Molecular Formula : C11H15BrO2
- Molecular Weight : 273.15 g/mol
- SMILES Notation : COc1ccc(Br)cc1C(C)(C)O
The presence of the bromine atom and methoxy groups significantly influences the compound's reactivity and potential interactions with biological targets.
Research indicates that This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B, which play critical roles in cellular signaling pathways.
- Receptor Binding : Preliminary studies suggest interactions with estrogen receptors, indicating potential applications in hormonal modulation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to This compound . For instance, derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized below:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | N. meningitidis |
| Compound B | 32 | H. influenzae |
| Compound C | 20 | S. aureus |
| Compound D | 40 | E. coli |
These findings suggest that modifications to the structure can enhance or diminish biological activity .
Antioxidant Properties
Compounds with similar structures have also demonstrated antioxidant properties, which may help combat oxidative stress in biological systems. This activity is particularly relevant in therapeutic contexts where oxidative damage is implicated.
Study 1: Antichlamydial Activity
A study evaluated the antichlamydial activity of synthesized compounds based on similar scaffolds. The results indicated that certain derivatives significantly affected chlamydial inclusion numbers and morphology in infected cells. The compounds were tested at concentrations ranging from 50 µg/mL to assess their efficacy against C. trachomatis, showcasing their potential as therapeutic agents against chlamydial infections .
Study 2: Estrogen Receptor Interaction
Another investigation focused on the binding affinity of structurally related compounds to estrogen receptors. The findings suggested that these interactions could lead to insights into hormonal modulation mechanisms, potentially paving the way for new therapeutic applications in conditions influenced by estrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
